N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide is a complex organic compound that features a pyrazole and pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide typically involves multiple steps. One common method includes the nucleophilic addition-elimination reaction of intermediates with different hydrazine derivatives . The reaction conditions often involve the use of solvents like ethanol and catalysts such as acetic acid under reflux .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and molecular targets are still under investigation, but it is known to interact with kinase pathways and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
Uniqueness
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide is unique due to its specific combination of pyrazole, pyrazine, and furan rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-19-9-10(7-18-19)13-11(15-4-5-16-13)8-17-14(20)12-3-2-6-21-12/h2-7,9H,8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJXCDFZAXCERN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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